molecular formula C12H15F3O2 B13418184 Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)- CAS No. 62859-26-1

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-

Cat. No.: B13418184
CAS No.: 62859-26-1
M. Wt: 248.24 g/mol
InChI Key: VTCJAHCGQQPSAH-KBUNVGBDSA-N
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Description

The compound Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)- is a structurally complex norbornanone derivative. Its core bicyclo[2.2.1]heptane framework is substituted with three methyl groups (at positions 1, 7, and 7), a trifluoro-hydroxyethylidene moiety at position 3, and a ketone group at position 2. The stereochemistry (1R,4S) is critical to its spatial arrangement and reactivity. This compound belongs to the camphor family, which is characterized by bicyclic monoterpenoid structures with diverse functionalization .

Such modifications are often employed in medicinal chemistry and materials science to tune solubility, stability, and biological activity .

Properties

CAS No.

62859-26-1

Molecular Formula

C12H15F3O2

Molecular Weight

248.24 g/mol

IUPAC Name

(1R,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C12H15F3O2/c1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15/h6,17H,4-5H2,1-3H3/t6-,11+/m1/s1

InChI Key

VTCJAHCGQQPSAH-KBUNVGBDSA-N

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)C(=C(C(F)(F)F)O)C2=O

Canonical SMILES

CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)O)C)C

Origin of Product

United States

Preparation Methods

Analytical Preparation and Validation

A critical aspect of preparation involves the analytical validation of the compound purity and identity, especially in pharmaceutical formulations. A robust reversed-phase liquid chromatographic (RPLC) method with UV detection has been developed and validated for this purpose:

  • Sample Preparation: Dissolution of the compound or cream formulation containing the compound in methanol, followed by dilution with mobile phase and filtration.

  • Chromatographic Conditions: Use of a C8 or C18 reversed-phase column with an isocratic mobile phase composed of methanol and aqueous acetic acid, optimized for peak shape and retention time.

  • Validation Parameters: Linearity over 0.25–1.75 mg/mL concentration range, precision with relative standard deviations (RSD) <1%, recovery rates between 99.80% and 100.06%, and stability over 48 hours at room temperature.

  • Robustness Testing: Variation of flow rate, temperature, and mobile phase composition showed negligible effect on retention time and peak shape, confirming method reliability.

  • Forced Degradation Studies: Hydrolytic and oxidative stress testing confirmed compound stability and no interference from degradation products in quantitation.

Data Tables from Analytical Validation

Parameter Result Notes
Linearity Range 0.25–1.75 mg/mL Correlation coefficient r² = 0.9999
Intra-day Precision (RSD) < 1% Six replicate injections
Inter-day Precision (RSD) 0.26% Two analysts, two LC systems
Recovery 99.80%–100.06% From cream formulation
Limit of Detection (LOD) 8.4 µg/mL Calculated from standard deviation
Limit of Quantitation (LOQ) 76 µg/mL Calculated from standard deviation
Tailing Factor (T) 1.071 Indicates good peak symmetry
Theoretical Plates (N) 5615 Column efficiency

Notes on Synthetic Challenges and Optimization

  • The stereochemical integrity during trifluoro substitution is critical, requiring controlled reaction conditions.

  • Selection of mobile phase and column type in analytical preparation was optimized to reduce analysis time and improve separation from impurities.

  • The compound's stability under stress conditions facilitates its handling and formulation in pharmaceutical preparations.

Summary of Research Outcomes

  • The validated RPLC method provides a reliable and reproducible approach for quality control of the compound in pharmaceutical matrices.

  • Stability studies confirm that the compound withstands common hydrolytic and oxidative stresses, supporting its pharmaceutical viability.

  • The synthetic approach, while complex, is guided by stereochemical control and functional group compatibility to yield the desired (1R,4S) isomer.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Grignard reagents, organolithium compounds.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)- exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to alterations in biochemical pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Structural Comparison of Bicyclo[2.2.1]heptan-2-one Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
Target Compound: (1R,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-bicyclo[2.2.1]heptan-2-one C₁₃H₁₇F₃O₂ 274.27 (calculated) 1,7,7-trimethyl; 3-(2,2,2-trifluoro-1-hydroxyethylidene) Ketone, hydroxyl, trifluoromethyl
(1S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one (Camphor) C₁₀H₁₆O 152.23 1,7,7-trimethyl Ketone
(1S,3R,4R)-3-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one C₁₀H₁₅BrO 231.13 1,7,7-trimethyl; 3-bromo Ketone, bromine
(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one enantiomer C₁₀H₁₆O 152.23 1,7,7-trimethyl Ketone
Ketopinic acid (7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-carboxylic acid) C₁₀H₁₄O₃ 182.22 7,7-dimethyl; 2-oxo; 1-carboxylic acid Ketone, carboxylic acid

Key Observations :

  • The target compound’s trifluoro-hydroxyethylidene group distinguishes it from simpler camphor derivatives. This group increases molecular weight by ~122 g/mol compared to camphor and introduces hydrogen-bonding capability absent in non-hydroxylated analogs.
  • Brominated analogs (e.g., 3-bromocamphor) exhibit halogen-specific reactivity, while ketopinic acid’s carboxylic acid group enables salt formation and coordination chemistry .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Boiling Point (°C) Solubility LogP (Calculated)
Target Compound Not reported Not reported Likely polar organic solvents ~2.5 (estimated)
Camphor 179 204 Ethanol, chloroform 2.3
3-Bromocamphor 76–78 232–234 Ethanol, ether 2.8
(1R,4R)-Camphor enantiomer 179 204 Similar to camphor 2.3
Ketopinic acid 195–197 Decomposes Water (limited), polar solvents 1.2

Key Observations :

  • The trifluoro-hydroxyethylidene group in the target compound likely reduces melting/boiling points compared to camphor due to increased steric hindrance and volatility.
  • The hydroxyl group enhances solubility in polar solvents (e.g., DMSO, methanol) relative to non-hydroxylated analogs like camphor.

Research Findings and Challenges

  • Stereochemical Sensitivity : The (1R,4S) configuration of the target compound may influence its binding affinity in enantioselective reactions, mirroring the behavior of camphor enantiomers .
  • Fluorine Effects : The trifluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in drug design but challenging in purification due to increased hydrophobicity .
  • Safety Data : While camphor derivatives are generally low-risk (H302, H315 warnings), fluorinated analogs may require specialized handling due to undefined toxicity profiles .

Biological Activity

Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)- is a bicyclic compound that has garnered interest due to its unique structural properties and potential biological activities. This article aims to detail the biological activity of this compound based on available research findings.

  • IUPAC Name : Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)-, (1R,4S)-
  • Molecular Formula : C10_{10}H16_{16}O
  • Molecular Weight : 152.2334 g/mol
  • CAS Number : 464-48-2

Biological Activity Overview

Research on the biological activity of Bicyclo[2.2.1]heptan-2-one derivatives indicates various effects on cellular systems:

Genotoxicity and Oxidative Stress

A study highlighted the genotoxic effects of related compounds such as 2,2'-bis(bicyclo[2.2.1]heptane) (BBH) using bacterial lux-biosensors. The findings suggested that BBH induces an SOS response in Escherichia coli, primarily due to oxidative stress rather than direct DNA alkylation. The oxidative stress was linked to the generation of reactive oxygen species (ROS), which play a significant role in the genotoxicity observed .

Anticancer Properties

Another area of research has focused on the anticancer potential of bicyclic compounds similar to Bicyclo[2.2.1]heptan-2-one. For instance, derivatives have shown promising results in inhibiting cell migration in highly metastatic pancreatic cancer cell lines. The antagonistic activity against CXCR1 and CXCR2 receptors was also noted in some studies, indicating potential applications in cancer therapy .

Case Studies and Research Findings

StudyFindings
Kessenikh et al. (2020)Demonstrated that BBH causes a significant SOS response in bacterial cells due to oxidative stress without alkylating effects .
RSC Advances (2018)Reported on the anticancer activity of bicyclic compounds showing good selectivity against CXCR receptors and significant suppression of cell migration in cancer lines .

Metabolic Presence

Bicyclo[2.2.1]heptan-2-one has been detected in human blood samples, although it is not a naturally occurring metabolite and is typically found in individuals exposed to this compound or its derivatives . This detection suggests potential implications for human health and environmental exposure assessments.

Q & A

Basic Research Questions

Q. How can the stereoselective synthesis of (1R,4S)-configured bicyclo[2.2.1]heptan-2-one derivatives be optimized?

  • Methodological Answer : Stereoselective synthesis requires chiral catalysts or auxiliaries to control the configuration at C1 and C4. For example, asymmetric aldol reactions or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can isolate the (1R,4S)-isomer. Use chiral HPLC to monitor enantiomeric excess during reaction optimization . Computational modeling (DFT) can predict transition states to guide catalyst design, as demonstrated in camphorquinone synthesis .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR is essential to confirm the trifluoroethylidene group, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify stereochemical features (e.g., coupling constants for axial vs. equatorial substituents).
  • X-ray crystallography : Resolves absolute configuration and validates spatial arrangement of substituents, as shown in studies on similar bicyclic ketones .
  • IR spectroscopy : Compare experimental carbonyl (C=O) stretching frequencies (~1750 cm1^{-1}) with reference data from NIST to confirm ketone functionality .

Advanced Research Questions

Q. How can the endocrine-disrupting potential of this compound be evaluated in vitro?

  • Methodological Answer : Use receptor-specific luciferase reporter assays (e.g., ERα/β, AR, or TRβ) to assess agonist/antagonist activity. Dose-response curves (0.1–100 µM) and statistical analysis (EC50_{50}/IC50_{50}) should be generated. Cross-validate findings with OECD TG 455 (STTA) guidelines. Note that structurally related 3-benzylidene camphor analogs exhibit estrogenic activity, suggesting a framework for testing .

Q. What challenges arise in developing HPLC/GC methods for quantifying this compound in environmental matrices?

  • Methodological Answer :

  • Column selection : Use chiral stationary phases (e.g., Chiralpak IA) to resolve stereoisomers.
  • Detection : ESI-MS in negative ion mode enhances sensitivity for the trifluoroethylidene group.
  • Matrix effects : Spike recovery experiments (70–130%) in water/soil extracts are critical, as hydroxyl groups may interact with humic acids. Reference standards must match stereochemistry to avoid misidentification .

Q. How can conflicting toxicity data from regulatory evaluations be resolved?

  • Methodological Answer : Conduct meta-analyses of existing studies (e.g., OECD 452 chronic toxicity data) to identify confounding variables (e.g., stereochemical impurities, solvent effects). Prioritize in silico QSAR models (e.g., ECOSAR) to predict endpoints like LC50_{50} or NOAEL. For example, discrepancies in 4-MBC toxicity were linked to isomer-specific activity, necessitating strict stereochemical validation in test materials .

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